![molecular formula C19H20IN3S B2958875 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea CAS No. 847389-86-0](/img/structure/B2958875.png)
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea
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Description
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea, also known as DITU, is a compound that has been extensively studied for its medicinal properties. It is a thiourea derivative that has shown promising results in various scientific research applications.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Synthesis of Thiourea Derivatives : Thiourea derivatives, including structures similar to 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea, have been synthesized and characterized for their potential in various applications. The study by Kobayashi et al. (2013) describes a convenient procedure for synthesizing 2,N,N-trisubstituted 1H-indole-1-carbothioamides, demonstrating the versatility of thiourea compounds in organic synthesis (Kobayashi, Yamane, & Fukamachi, 2013).
Chemical Reactivities and Interaction Studies : The reactivities of thiourea derivatives have been explored in the context of environmental pollutants and solvent interactions. Phukan and Baruah (2016) investigated the reactivities of thiourea derivatives with various ions and solvents, providing insights into their potential environmental applications (Phukan & Baruah, 2016).
Biological and Pharmacological Applications
Antiproliferative Activity : Research has been conducted on thiourea derivatives for their antiproliferative properties against cancer cell lines. Ghorab et al. (2013) synthesized and tested novel thiophene and thienopyrimidine derivatives, including thiourea structures, for their activity against breast and colon cancer cell lines. Some compounds exhibited significant activity, highlighting the potential of thiourea derivatives in cancer research (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).
Improved Drug Formulations : Uckun et al. (2007) described the development of a novel formulation for N'-[2-(2-Thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (HI-443), an anti-HIV agent. The formulation significantly improved the oral bioavailability of the compound, underscoring the importance of thiourea derivatives in enhancing drug delivery systems (Uckun, Erbeck, Tibbies, Qazi, & Venkatachalam, 2007).
Material Science Applications
- Dye-Sensitized Solar Cells (DSSCs) : The application of thiourea derivatives in material science, particularly in the field of renewable energy, has been explored. Wu et al. (2009) investigated carboxylated cyanine dyes, which share structural similarities with thiourea derivatives, for their use in DSSCs. Co-sensitization with these dyes led to improved photoelectric conversion efficiency, indicating the potential of thiourea derivatives in solar energy applications (Wu, Meng, Li, Teng, & Hua, 2009).
properties
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(4-iodophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20IN3S/c1-12-3-8-18-17(11-12)16(13(2)22-18)9-10-21-19(24)23-15-6-4-14(20)5-7-15/h3-8,11,22H,9-10H2,1-2H3,(H2,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINLIISQBQPVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNC(=S)NC3=CC=C(C=C3)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20IN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea |
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